3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H17N3O2 and its molecular weight is 379.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Quinoxaline derivatives, including those similar in structure to 3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, have been synthesized and analyzed for various scientific applications. A notable study described the synthesis and comprehensive characterization of a novel isoxazolquinoxalin derivative (IZQ), where detailed synthesis procedures, crystal structure analysis through single crystal X-ray diffraction, DFT calculations, and Hirshfeld surface analysis were conducted. This study also explored the compound's potential as an anti-cancer agent through molecular docking studies, highlighting its promising interactions with specific homo sapiens proteins (Abad et al., 2021).
Antimicrobial and Anticancer Activities
Several studies have focused on the antimicrobial and anticancer activities of quinoxaline derivatives. One research synthesized new quinoline and chromene derivatives bearing a triazolopyrimidine moiety and evaluated their antimicrobial properties. The study revealed that some compounds exhibited promising antimicrobial activity, with specific derivatives showing significant potency (Abu‐Hashem & Gouda, 2017).
Optical and Electronic Properties
The optical and electronic properties of pyrazoloquinoline derivatives have been extensively studied for their potential applications in light-emitting devices. Research into the fluorescence quenching of a pyrazolo[3,4-b]quinoline derivative by protonation demonstrated the stability of their fluorescence in various conditions and the efficient, reversible quenching process in the presence of protic acid. This study provided insights into the dynamic and static quenching mechanisms and the potential for these materials in optoelectronic applications (Mu et al., 2010).
Green Chemistry Approaches
In alignment with green chemistry principles, a study described the L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones via a four-component sequential reaction. This environmentally friendly "on water" protocol demonstrated high atom economy and the formation of multiple bonds and rings in a single operation, highlighting an efficient and sustainable approach to synthesizing structurally complex molecules (Rajesh et al., 2011).
Properties
IUPAC Name |
3-(4-methylphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-15-7-9-17(10-8-15)27-24-18-11-21-22(29-14-28-21)12-20(18)25-13-19(24)23(26-27)16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPLKDCPPFDGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.